Product packaging for Lead salicylate(Cat. No.:CAS No. 19389-88-9)

Lead salicylate

Cat. No.: B099369
CAS No.: 19389-88-9
M. Wt: 481 g/mol
InChI Key: CNVULGHYDPMIHD-UHFFFAOYSA-L
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Description

Lead salicylate, also known as this compound, is a useful research compound. Its molecular formula is C14H10O6Pb and its molecular weight is 481 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H10O6Pb B099369 Lead salicylate CAS No. 19389-88-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-carboxyphenolate;lead(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C7H6O3.Pb/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNVULGHYDPMIHD-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)[O-].C1=CC=C(C(=C1)C(=O)O)[O-].[Pb+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O6Pb
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60904292
Record name Lead disalicylate
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Molecular Weight

481 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

15748-73-9
Record name (T-4)-Bis[2-(hydroxy-κO)benzoato-κO]lead
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Record name Lead salicylate
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Record name Lead, bis[2-(hydroxy-.kappa.O)benzoato-.kappa.O]-, (T-4)-
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Record name Lead disalicylate
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Synthetic Methodologies for Lead Salicylate Derivatives

Controlled Precipitation and Stoichiometric Control

The synthesis of lead salicylate (B1505791) via controlled precipitation is a well-established method that offers significant advantages over older techniques, such as mixing soluble lead salts with alkali metal salicylates. google.com The traditional method often resulted in product loss due to the appreciable water solubility of normal lead salicylate. google.com The controlled precipitation process, however, minimizes handling and washing, leading to a high-purity product with a substantially complete yield. google.com

This method involves the preparation of an aqueous slurry of lead monoxide (PbO). google.com Salicylic (B10762653) acid is then added to this suspension at a slow and uniform rate. google.com The reaction proceeds at room temperature without the necessity of a solution-forming catalyst like acetic or nitric acid, although small amounts of catalysts such as lead acetate (B1210297) can be used to initiate the reaction more rapidly. google.com

Stoichiometric control is paramount in determining the final product. For the synthesis of normal this compound, Pb(C₆H₄OHCOO)₂, a specific molar ratio of reactants is required. In a typical procedure, two mols of salicylic acid are reacted with one mol of lead monoxide. google.com The slow addition over an extended period, for instance, five hours in one documented example, ensures that the reaction proceeds in an orderly and complete manner. google.com This careful control over the addition of salicylic acid to the lead oxide slurry allows for the sequential formation of different this compound salts until the desired normal this compound is achieved. google.com

Table 1: Example of Reactant Stoichiometry for Normal this compound Synthesis

ReactantMolecular FormulaMolar AmountMass
Lead MonoxidePbO1 mol223 g
Salicylic AcidC₇H₆O₃2 mols276 g
Water (Solvent)H₂O-1.2 L
Lead Acetate (Catalyst)Pb(CH₃COO)₂-0.5 g

Data sourced from a representative synthesis process. google.com

pH-Dependent Formation of Basic and Normal Lead Salicylates

The reaction between lead oxide and salicylic acid is characterized by a series of successive chemical reactions that are directly governed by the pH of the solution. google.comgoogle.com By monitoring the pH, it is possible to selectively synthesize different this compound compounds, namely pentabasic this compound, monobasic this compound, and normal this compound. google.com

The process begins with a slurry of lead monoxide in water, which has an initial pH of approximately 9.9. As salicylic acid is gradually introduced, the following sequence occurs:

Formation of Pentabasic this compound : The pH remains constant at about 9.9 until the pentabasic this compound is formed. The completion of this stage is marked by an abrupt drop in pH from about 9.9 to 8.3. google.com To isolate this compound, the addition of salicylic acid is stopped as soon as the pH begins to drop below 9.8. google.com

Formation of Monobasic this compound : With the continued addition of salicylic acid, the pH stays constant at approximately 8.3. This plateau corresponds to the conversion of the pentabasic salt into the monobasic salt. google.com The formation of the monobasic salt is complete when the pH undergoes another sharp decrease, from 8.3 to about 4.8. google.com To produce pure monobasic this compound, the acid addition is ceased when the pH starts to fall below 8.3. google.com

Formation of Normal this compound : Further addition of salicylic acid maintains the pH at 4.8 until all the monobasic salt has been converted into normal this compound. The final formation of the normal salt is indicated by a subsequent drop in pH to below 4.8. google.com

This pH-controlled pathway allows for the selective manufacturing of each salt in a state of high purity. google.comgoogle.com

Table 2: pH Correlation with this compound Species Formation

This compound SpeciesGoverning pH RangeEnd-Point pH Indicator
Pentabasic this compound~9.9Abrupt pH drop to 8.3
Monobasic this compound~8.3Abrupt pH drop to 4.8
Normal this compound~4.8pH drops below 4.8

Data derived from documented pH-controlled synthesis processes. google.comgoogle.com

Fabrication of Nanoscale this compound Composites

The fabrication of nanoscale materials has become a significant area of research due to the unique properties that materials exhibit at this scale. However, based on available research, the specific synthesis of nanoscale this compound composites or this compound nanoparticles is not a widely documented field.

While there is extensive research into the synthesis of other related nanoparticles, such as lead nanoparticles produced by the thermal decomposition of lead stearate (B1226849) or green synthesis of lead sulfide (B99878) (PbS) nanoparticles, a direct corollary for this compound is not readily found. researchgate.netmdpi.com Similarly, research exists on the creation of sodium salicylate nanoparticles encapsulated in silica (B1680970), demonstrating that the salicylate moiety can be incorporated into nanostructures. nih.gov For instance, sodium salicylate was encapsulated into a silica nanoemulsion to form Si-Sc NPs, with transmission electron microscopy confirming the nanometer size of the particles. nih.gov Another study explored the role of salicylate as a capping agent to control the growth and prevent the agglomeration of zinc oxide (ZnO) nanoparticles. researchgate.net

Advanced Synthetic Routes for Modified this compound Structures

Advanced synthetic strategies for creating modified this compound structures would logically involve the alteration of the salicylate ligand itself prior to its reaction with a lead source. While direct examples of synthesizing a diverse library of modified this compound structures are scarce in the literature, the principles can be inferred from the synthesis of other modified salicylate derivatives. nih.govresearchgate.netnih.gov

The general approach would involve two main stages:

Synthesis of a Modified Salicylic Acid : The salicylic acid molecule can be chemically modified to include various functional groups. Research shows the synthesis of a wide array of salicylate derivatives, such as halogenated salicylates, aminosalicylates, and thiolsalicylic acid, which are then used to create other compounds like poly(anhydride esters). researchgate.net Other advanced organic chemistry techniques, such as Suzuki coupling, can be employed to create complex salicylate derivatives. nih.gov

Reaction with a Lead Source : The newly synthesized, modified salicylic acid analog would then be used in place of standard salicylic acid in one of the established precipitation methods. google.comgoogle.com By reacting the modified salicylic acid with a lead oxide slurry under the controlled stoichiometric and pH conditions previously described, it is theoretically possible to produce a this compound with a correspondingly modified structure.

This approach allows for the potential tuning of the final compound's properties by altering the organic ligand. For example, the synthesis of salicylihalamide A, a complex natural product containing a salicylic acid moiety, highlights the intricate synthetic chemistry that can be performed on the salicylate scaffold. nih.gov Applying such modified ligands to the established lead salt precipitation reactions represents a logical, albeit not explicitly documented, route to advanced and modified this compound structures.

Advanced Structural Characterization of Lead Salicylate Complexes

Single Crystal X-ray Diffraction Analysis of Lead Salicylate (B1505791) Structures

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise atomic arrangement within a crystalline solid. carleton.edumdpi.com This non-destructive technique provides detailed information about the unit cell dimensions, bond lengths, and bond angles that define the crystal lattice. carleton.edu For lead(II) salicylate and its derivatives, SCXRD studies have revealed a propensity to form coordination polymers with varying dimensionalities, including one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. acs.orgnih.govrsc.org

For instance, hydrothermal reactions involving lead(II) salts and functionalized salicylic (B10762653) acids have yielded a range of structures. The reaction of lead(II) with 5-sulfosalicylate and chelating amines produced 1D ladderlike polymers. acs.org Similarly, complexes synthesized with 3-aminopyrazine-2-carboxylic acid have resulted in structures ranging from discrete dinuclear complexes (0D) to 1D chains, 2D sheets, and 3D frameworks, depending on the precise reaction conditions. rsc.org The structural determination of lead(II) complexes with other carboxylate ligands, such as indane-2-carboxylate and 4,4′-sulfonyldibenzoic acid, also demonstrates the formation of 1D coordination polymers. units.it

The table below presents crystallographic data for several lead(II) coordination polymers, illustrating the structural diversity achievable.

CompoundFormulaCrystal SystemSpace GroupDimensionalityReference
Complex 1[Pb(ind)2(H2O)]nMonoclinicP21/n1D units.it
Complex 2[Pb2(dbsf)2(bipy)]nTriclinicP-11D units.it
Complex 3[Pb2Cl2(TPAA)H2O]MonoclinicP21/c3D nih.gov
Complex 4[Pb(L1)2]2TriclinicP-10D (Dinuclear) rsc.org

Coordination Environment and Geometry of Lead(II) Centers in Salicylate Complexes

The coordination environment of the Pb(II) ion in its complexes is notably flexible, accommodating a wide range of coordination numbers and geometries. This variability is largely attributed to the stereochemical activity of its 6s2 lone pair of electrons. units.itnih.gov Depending on the nature of the ligands and their spatial arrangement, the lone pair can be stereochemically active, resulting in a "hemidirected" coordination sphere, or inactive, leading to a "holodirected" geometry. nih.govresearchgate.net

Hemidirected Geometry : In this arrangement, the ligands occupy only a part of the coordination sphere, leaving a distinct void or gap where the lone pair is presumed to reside. units.itnih.govpkusz.edu.cn This is common in lead complexes with lower coordination numbers or with strongly interacting ligands. pkusz.edu.cn For example, in the 1D coordination polymer [Pb(ind)2(H2O)]n, the lead atom is seven-coordinate (PbO7) and displays an evident void in its coordination sphere. units.it Similarly, a pentacoordinated Pb(II) center in another polymer is described as having a distinct hemidirected geometry. units.it

Holodirected Geometry : Here, the ligands are distributed symmetrically around the central lead ion, and the 6s2 lone pair is considered stereochemically inactive, occupying a spherical s-orbital. nih.govresearchgate.net This typically occurs with higher coordination numbers and more space-demanding ligands. nih.gov A lead(II) complex with bathophenanthroline (B157979) and benzoyltrifluoroacetonate ligands, for instance, features an eight-coordinate Pb(II) ion with a holodirected coordination sphere. researchgate.net

The salicylate ligand typically coordinates to metal ions through the oxygen atoms of its carboxylate and hydroxyl groups. ijesi.org In lead(II) salicylate complexes, the Pb-O bond distances can vary significantly. Shorter bonds are considered primary coordination interactions, while longer distances may be viewed as weaker bonds. acs.org For instance, in one lead(II) 5-sulfosalicylate complex, Pb-O(sulfonyl) bond distances were found to be as short as 2.616 Å and as long as 2.929 Å, with both considered as bonding interactions. acs.org In another complex, the primary coordination sphere was defined by Pb-O distances up to 2.90 Å. units.it

The table below summarizes the coordination characteristics of several lead(II) complexes.

Complex Type/ExampleCoordination NumberGeometryPb-Ligand Bond Distances (Å)Reference
Pb(II) 5-Sulfosalicylate Polymer7HolodirectedPb-O: 2.616 - 2.929; Pb-N: ~2.494 acs.org
[Pb(ind)2(H2O)]n7HemidirectedPb-O(carboxylate): 2.503 - 2.662; Pb-OH2: 2.745 units.it
[Pb2(dbsf)2(bipy)]n5HemidirectedPb-O: 2.334 - 2.689; Pb-N: 2.556 units.it
[Pb(bp)2(btfa)2]8HolodirectedNot specified researchgate.net
[Pb(L1)2]25HemidirectedPb-O: 2.454 - 2.585; Pb-N: 2.476 rsc.org

Intermolecular Interactions and Crystal Packing in Lead Salicylate Compounds

Salicylic acid and its anion are capable of forming both intramolecular hydrogen bonds (between the adjacent carboxylate and hydroxyl groups) and intermolecular hydrogen bonds. rsc.orgnih.gov In the solid state, these interactions are crucial for crystal packing. A particularly stable intermolecular motif often observed in carboxylic acids is the R22(8) ring, formed by two hydrogen bonds between the carboxyl groups of two molecules. nih.gov

In more complex this compound coordination polymers, additional interactions play a significant role. For example, the crystal structure of a lead(II) 5-sulfosalicylate polymer is influenced by extensive aromatic-aromatic (π-π) stacking interactions between the aromatic rings of the ligands. acs.org In another lead(II) complex, a combination of π⋯π stacking, C–H⋯O, C–H⋯F, and F⋯F interactions work in concert to build the final 3D structure from individual complex units. researchgate.net

Compound TypeObserved Intermolecular InteractionsReference
Carboxylic Acid Dimers (e.g., Salicylic Acid)Intermolecular O-H···O hydrogen bonds (R22(8) motif) nih.gov
Lead(II) 5-Sulfosalicylate PolymersAromatic-aromatic (π-π) stacking acs.org
[Pb(bp)2(btfa)2]π-π stacking, C–H⋯O, C–H⋯F, F⋯F interactions researchgate.net

Polymorphism and Structural Isomerism of Lead Salicylates

The structural diversity of lead compounds is significant, with about 7% of lead derivatives reported to exist as isomers. researchgate.net Isomerism refers to the existence of compounds with the same chemical formula but different arrangements of atoms. unacademy.com

Structural Isomerism : This type of isomerism arises from differences in the connectivity of atoms. unacademy.com

Coordination Isomerism : Occurs in salts containing complex cations and anions, where ligands are exchanged between the two coordination spheres.

Linkage Isomerism : Arises when a ligand can bind to the metal center through two different donor atoms (e.g., NO2- can bind via N or O). uomustansiriyah.edu.iq

Distortion Isomerism : This is the most common form for lead compounds, where isomers have the same chemical formula and coordination number but differ in their bond lengths and angles. researchgate.net

Polymorphism : This is the ability of a solid material to exist in more than one crystalline form or structure. wikipedia.org The different forms are called polymorphs. While specific polymorphs of simple lead(II) salicylate, Pb(C7H5O3)2, are not extensively detailed in recent literature, the phenomenon is well-documented for related compounds. For example, aspirin (B1665792) (acetylsalicylic acid) is known to have at least two polymorphs, Form I and Form II. wikipedia.org Furthermore, a new pseudopolymorph of ciprofloxacin (B1669076) salicylate has also been identified. mdpi.com

The synthesis of different this compound species, such as normal, monobasic, and pentabasic lead salicylates, has been described in patents, indicating that varying the stoichiometry and reaction conditions can lead to fundamentally different chemical structures. google.comgoogle.com The synthesis of lead(II) 5-sulfosalicylate coordination polymers has also shown that changes in reaction temperature and pH can lead to the formation of structurally distinct products. acs.org This demonstrates the rich structural landscape of this compound chemistry, with a high potential for discovering new isomers and polymorphs through controlled synthesis and crystallization.

Spectroscopic Probes of Lead Salicylate Molecular Structure and Dynamics

Vibrational Spectroscopy for Functional Group Analysis (FT-IR and Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups within lead salicylate (B1505791) and understanding the coordination between the lead ion and the salicylate ligand.

The FT-IR spectrum of lead salicylate shows characteristic bands that confirm the formation of the salt. aljest.net The broad absorption band of the carboxylic acid's O-H group in salicylic (B10762653) acid, typically found between 3200 and 2500 cm⁻¹, disappears upon the formation of this compound. researchgate.net Similarly, the C=O stretching vibration of the carboxylic acid at approximately 1658 cm⁻¹ and the C-O stretching at 1249 cm⁻¹ are replaced by the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the carboxylate group (-COO⁻). aljest.netresearchgate.net

In this compound, the asymmetric stretching vibration (νₐₛ) of the -COO⁻ group is observed around 1593 cm⁻¹, while the symmetric stretching vibration (νₛ) appears at approximately 1361 cm⁻¹. aljest.netresearchgate.net The difference between the asymmetric and symmetric stretching frequencies (Δν = νₐₛ - νₛ) provides insight into the coordination mode of the carboxylate group. For this compound, this difference is significant, indicating a specific type of coordination with the lead ion. aljest.net The phenolic O-H group's characteristic bands are also altered, suggesting its involvement in the compound's structure. researchgate.net Aromatic C=C stretching vibrations are typically observed in the 1400-1500 cm⁻¹ region. researchgate.net

Interactive Table: FT-IR Vibrational Frequencies of Salicylic Acid and this compound

Functional GroupVibration ModeSalicylic Acid (cm⁻¹)This compound (cm⁻¹)
Carboxylic Acid (-COOH)ν(C=O)1658-
Carboxylic Acid (-COOH)ν(C-O)1249-
Carboxylate (-COO⁻)νₐₛ(COO⁻)-1593
Carboxylate (-COO⁻)νₛ(COO⁻)-1361

Data sourced from multiple studies. aljest.netresearchgate.net

Electronic Absorption and Luminescence Spectroscopy of this compound and Related Systems

Electronic spectroscopy, encompassing UV-Visible absorption and luminescence techniques, provides insights into the electronic transitions and photophysical properties of this compound. While detailed studies focusing solely on the electronic spectra of pure this compound are not extensively available, information can be inferred from related systems and its use as a ballistic modifier in propellants.

The electronic structure of lead-based compounds, including this compound, is a key factor in their catalytic activity. researchgate.net These compounds generally have narrower electronic band gaps compared to lead-free alternatives, which is indicative of higher catalytic potential. researchgate.net The study of related metal-salicylate complexes shows that the coordination of the metal ion influences the electronic spectra. nih.gov For instance, spectrophotometric titrations have been used to investigate the metal-binding ability of salicylate-functionalized dendrimers, where spectral analysis reveals that metal binding is localized to the chelating end groups. nih.govscispace.com The specific wavelengths of absorption and emission are dependent on the coordination environment of the lead ion and the nature of the electronic transitions between the metal and the ligand.

Nuclear Magnetic Resonance (NMR) Spectroscopic Characterization of Lead Salicylates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed molecular structure of compounds in solution. While comprehensive NMR data for this compound itself is limited in the available literature, studies on related salicylate-containing compounds provide a basis for what would be expected.

For example, the ¹H NMR spectrum of a salicylate anion in an ionic liquid shows distinct signals for the aromatic protons. rsc.org Typically, these would appear as a set of multiplets in the aromatic region of the spectrum. The chemical shifts of these protons would be influenced by the electron-donating hydroxyl group and the electron-withdrawing carboxylate group. In a this compound complex, the coordination of the lead ion to the carboxylate and potentially the hydroxyl group would further alter these chemical shifts.

¹³C NMR would provide information on the carbon skeleton, with distinct signals for the carboxylate carbon, the phenolic carbon, and the aromatic carbons. scispace.com Furthermore, ²⁰⁷Pb NMR could offer direct insight into the coordination environment of the lead ion, although this technique is less common.

X-ray Fluorescence and X-ray Absorption Spectroscopy for Elemental and Chemical State Analysis

X-ray based techniques are crucial for determining the elemental composition and the chemical state of elements within a compound.

X-ray Fluorescence (XRF) has been used to characterize lead-containing compounds, including derivatives of this compound. researchgate.net This technique can confirm the presence of lead and other elements in the material, providing a quantitative or semi-quantitative analysis of the elemental composition. researchgate.net

X-ray Absorption Spectroscopy (XAS) , including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), can provide more detailed information about the local atomic structure and oxidation state of the lead atoms. While specific XAS studies on this compound were not found in the search results, this technique is generally applicable to understanding the coordination environment of metal ions in complexes.

Terahertz Spectroscopy for Low-Frequency Vibrational Modes in Salicylate Structures

Terahertz (THz) spectroscopy probes the low-frequency vibrational modes in molecules and crystal lattices. These modes are often associated with collective motions of atoms and intermolecular interactions, such as hydrogen bonding and van der Waals forces. While specific THz spectroscopic studies on this compound are not prominent in the reviewed literature, the technique is valuable for studying the structural dynamics of related materials. For other metal salicylates, THz spectroscopy could reveal information about the metal-ligand vibrations and the lattice phonons, providing a more complete picture of the solid-state structure and dynamics.

Computational Chemistry and Theoretical Investigations of Lead Salicylate

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (principally the ground state) of many-body systems, particularly atoms, molecules, and the condensed phases. While specific DFT studies focusing exclusively on lead(II) salicylate (B1505791) are not extensively detailed in publicly available literature, the methodology has been widely applied to other lead(II) complexes and related systems, providing a framework for understanding its properties.

DFT calculations on lead(II) complexes with various organic ligands, such as macrocycles and hydroxyflavones, have been performed to elucidate their molecular structures and bonding characteristics. mdpi.comnih.gov These studies reveal that the bonding in Pb(II) complexes is predominantly electrostatic in nature. mdpi.com The interaction energy is largely determined by the electrical attraction between the Pb²⁺ ion and the negatively charged or polarized donor atoms of the ligand. mdpi.com

For a hypothetical Pb(C₇H₅O₃)₂ complex, DFT would be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of the atoms, including bond lengths and angles between the lead cation and the salicylate ligands.

Calculate Electronic Properties: Analyze the distribution of electrons to understand the molecule's reactivity. This includes mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and kinetic stability.

Predict Reactivity: Use conceptual DFT descriptors like chemical potential, hardness, and the Fukui function to predict sites susceptible to electrophilic or nucleophilic attack.

Studies on other Pb(II) complexes show that carboxylate oxygen and aromatic nitrogen atoms are particularly effective donors. mdpi.com In lead salicylate, both the carboxylate and phenolic hydroxyl groups of the salicylate ligand would be involved in coordination, and DFT could quantify the strength and nature of these interactions. For instance, analysis of lead complexes with macrocyclic ligands has shown that the 6p orbitals of the Pb²⁺ ion are the primary acceptors of electrons from the ligand donors. mdpi.com

Table 1: Illustrative DFT-Calculated Interaction Components for Pb(II) Complexes (Note: Data is for illustrative purposes from studies on Pb(II) macrocyclic complexes and not directly for this compound)

Complex TypeTotal Interaction Energy (ΔE) (kJ/mol)Electrostatic Component (ΔE_EL) (%)Charge Transfer Component (ΔE_CT) (%)
Neutral LigandHigh~59-65%~35-41%
Anionic LigandVery High~70-78%~22-30%
This table demonstrates the predominantly electrostatic character of Pb(II)-ligand bonding as calculated by DFT-based energy decomposition analysis. mdpi.com The charge transfer component, representing the covalent character, is also significant.

Molecular Dynamics Simulations of this compound Interactions and Systems

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. While MD simulations specifically modeling the this compound complex are not prominent in the literature, simulations have been conducted on the salicylate anion to understand its behavior in biological systems, such as its interaction with lipid bilayers. nih.govnih.govacs.org

These studies on the salicylate anion reveal several key interaction characteristics:

Interfacial Association: Salicylate anions tend to associate at the water-lipid interface of a cell membrane model. nih.govnih.gov

Influence on Electrostatics: The presence of salicylate significantly alters the electrostatic potential at the membrane interface. nih.gov

Structural Perturbations: It can induce structural changes in its environment, such as decreasing the headgroup area per lipid and increasing the order of lipid tails in a membrane. nih.govacs.org

An MD simulation of this compound would provide valuable information on:

Solvation and Aggregation: How this compound molecules interact with solvent molecules (e.g., water) and with each other in solution.

Conformational Dynamics: The flexibility of the salicylate ligands when bound to the lead ion and the dynamic nature of the coordination sphere.

System Interactions: Simulating this compound within a larger system (e.g., a polymer matrix) could predict its dispersion, stability, and interaction mechanisms, which is crucial for materials science applications.

Although direct simulations are lacking, the known behavior of the salicylate anion suggests that a this compound complex would exhibit complex interactions driven by both the properties of the salicylate ligand and the coordinating lead ion.

Quantum Chemical Calculations of Spectroscopic Parameters and Molecular Properties

Quantum chemical calculations are essential for interpreting and predicting the spectroscopic properties of molecules. Methods like Time-Dependent Density Functional Theory (TD-DFT) are particularly effective for calculating electronic absorption spectra. nih.gov

For this compound, quantum calculations could predict:

Vibrational Spectra (IR and Raman): Calculations can determine the vibrational frequencies corresponding to different bond stretches, bends, and torsions. Comparing these theoretical spectra with experimental data helps confirm the molecular structure and the coordination of the salicylate ligand to the lead ion. Studies on metal salicylate complexes have used this approach to deduce the interaction mechanism between the salicylate and cations like Ag⁺ and Cu²⁺. researchgate.net

Electronic Spectra (UV-Vis): TD-DFT can calculate the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. A TD-DFT study on Pb(II) complexes with hydroxyflavones successfully reproduced experimental spectra and assigned the electronic transitions, explaining the spectral shifts upon complexation. nih.gov Such a study on this compound would identify the transitions, likely involving ligand-to-metal charge transfer (LMCT) and intra-ligand (π-π*) transitions.

NMR Spectra: Quantum mechanics can compute the chemical shifts (¹³C and ¹H) and coupling constants, aiding in the structural elucidation of the complex in solution. researchgate.net

Table 2: Representative Molecular Properties Calculable by Quantum Chemistry

PropertyComputational MethodSignificance
Vibrational FrequenciesDFTCorrelates with IR/Raman spectra to confirm structure. researchgate.net
Electronic TransitionsTD-DFTPredicts UV-Vis absorption bands and their origins. nih.gov
NMR Chemical ShiftsGIAO-DFTAids in structural analysis in solution. researchgate.net
Dipole MomentDFTIndicates the overall polarity of the molecule.
PolarizabilityDFTDescribes the molecule's response to an external electric field.

These computational tools provide a powerful complement to experimental spectroscopy, allowing for a detailed assignment of spectral features and a deeper understanding of the molecule's electronic and structural properties.

Theoretical Analysis of Intramolecular Proton Transfer and Excited State Dynamics

A hallmark of the free salicylic (B10762653) acid molecule is its ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT). iitk.ac.innih.gov Upon photoexcitation, a proton is rapidly transferred from the phenolic hydroxyl group to the carbonyl oxygen of the carboxylic acid group, forming a transient tautomer that exhibits a distinct, large Stokes-shifted fluorescence. iitk.ac.inscbt.com

The process can be summarized as:

Ground State: The stable form has an intramolecular hydrogen bond between the phenolic -OH and the carbonyl C=O.

Excitation: Absorption of a photon promotes the molecule to an excited electronic state.

Proton Transfer: In the excited state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen increase, driving the proton transfer to form an excited-state keto-tautomer. scbt.com

Emission/Relaxation: This tautomer fluoresces at a longer wavelength (lower energy) before relaxing back to the ground state, where the proton returns to the hydroxyl group.

In the lead(II) salicylate complex, Pb(C₇H₅O₃)₂, the situation is fundamentally different. The lead ion typically coordinates to the salicylate ligand via both the carboxylate oxygen and the deprotonated phenolic oxygen. nih.gov This coordination replaces the intramolecular hydrogen bond and removes the mobile phenolic proton that is essential for the ESIPT process.

Therefore, theoretical analysis would predict that the characteristic ESIPT pathway is inhibited in this compound. The excited-state dynamics would be governed by different processes, such as:

Ligand-to-Metal Charge Transfer (LMCT): Excitation could involve the transfer of an electron from the salicylate ligand to the lead ion.

Intra-Ligand Transitions: Electronic transitions localized on the aromatic system of the salicylate ligand.

Non-radiative Decay: De-excitation through vibrational relaxation without the emission of light.

Theoretical calculations could confirm this by mapping the potential energy surfaces of the ground and excited states of the this compound complex, which would show the absence of the double-well potential characteristic of ESIPT in free salicylic acid. iitk.ac.in

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analysis

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) analyses are powerful computational tools for interpreting chemical bonding and reactivity from a calculated wave function.

Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals, which align with intuitive chemical concepts. It quantifies donor-acceptor interactions (hyperconjugation) between filled (donor) and empty (acceptor) orbitals, with the interaction energy E(2) indicating the strength of the delocalization.

For this compound, NBO analysis would be crucial for:

Characterizing the Pb-O Bond: It could determine the nature of the coordinate bonds between the lead ion and the salicylate oxygens. By analyzing the charge transfer from the oxygen lone pair orbitals (donors) to the empty orbitals of the lead ion (acceptors), the degree of covalency in the predominantly ionic bond can be quantified. mdpi.com

Analyzing Ligand Effects: It can show how coordination to lead affects the electron distribution within the salicylate ligand itself, such as the delocalization in the aromatic ring and carboxylate group.

A DFT study on Pb(II) macrocyclic complexes confirmed through bonding analysis that the bonding has a strong electrostatic character, with charge transfer having a comparable energetic contribution primarily for neutral ligands. mdpi.com

Molecular Electrostatic Potential (MEP) Analysis: The MEP is a color-coded map of the electrostatic potential on the electron density surface of a molecule. It is an excellent tool for visualizing and predicting reactivity.

Red Regions: Indicate negative potential (electron-rich), corresponding to sites for electrophilic attack.

Blue Regions: Indicate positive potential (electron-poor), corresponding to sites for nucleophilic attack.

Green/Yellow Regions: Indicate neutral or intermediate potential.

In this compound, an MEP map would visualize the charge distribution across the entire complex. It would likely show negative potential around the uncoordinated carboxylate oxygen (if present) and the aromatic ring, while the region around the lead ion would be influenced by its positive charge, though shielded by the ligands. MEP analysis is invaluable for understanding how the complex would interact with other molecules, predicting non-covalent interactions, and identifying reactive sites. researchgate.net

Coordination Chemistry and Complexation Behavior of Lead Salicylate

Ligand Design and Versatility of Salicylate (B1505791) Anions in Lead Coordination

The salicylate anion, derived from salicylic (B10762653) acid, is a notably versatile ligand in coordination chemistry, particularly in its interactions with metal ions like lead(II). ijesi.orgissuu.com Its versatility stems from the presence of two hard and strongly basic oxygen donor centers: one from the deprotonated phenolic hydroxyl group and one from the carboxylate group. ijesi.orgissuu.com This arrangement of donor atoms makes salicylic acid an excellent chelating agent. ijesi.orgissuu.com

The geometry of the salicylate anion is well-suited for forming stable complexes, facilitating either chelation to a single metal center or bridging between multiple metal ions, a feature particularly relevant for larger cations such as Pb(II). mdpi.com The carboxylic group is exceptionally flexible in its coordinating ability, capable of binding to a metal ion in monodentate, bidentate, or various bridging fashions. ijesi.orgissuu.comrsc.org For instance, in complex metal carboxylates, the salicylate anion has been observed to coordinate in a pentadentate chelating μ3-bridging mode. issuu.com Furthermore, the hydroxyl group that is part of the chelate ring can engage in both intra- and intermolecular hydrogen bonds, adding another layer of structural diversity to its complexes. mdpi.com This combination of features allows for the construction of a wide array of coordination architectures.

Complexation Equilibria and Stability Constants with Divalent Metal Ions (e.g., Pb(II), Cu(II))

The stability of complexes formed between metal ions and ligands is a critical factor that governs the speciation, mobility, and bioavailability of metals in various systems. ijesi.orgresearchgate.net Studies comparing the complexation of different divalent metal ions with salicylate have demonstrated that lead(II) forms a particularly stable complex. shd.org.rs

A comparative investigation using the Schubert ion-exchange method revealed that the Pb(II)-salicylate complex is the most stable among those studied, with a log βmn value of 10.90. shd.org.rs This study, conducted at pH 4.0 and 25°C, also showed that the Pb(II)–salicylate complex possesses a significantly higher stability constant than complexes of Pb(II) with other ligands like humic acid and benzoic acid. researchgate.netshd.org.rs Research indicates that Pb(II) generally exhibits a stronger binding affinity for salicylate than Cu(II). researchgate.netshd.org.rs Potentiometric titration studies have also been employed to explore the complexation equilibria between Pb(II) and hydrogen salicylate, identifying PbSal and Pb(Sal)₂²⁻ as the predominant species at a pH of 7.84. researchgate.netmdpi.com

Table 1: Stability Constants of Divalent Metal-Salicylate Complexes This table presents the stability constants (log β) for Lead(II) and Copper(II) complexes with salicylate and other ligands, as determined by the modified Schubert method at pH 4.0.

Metal IonLigandStability Constant (log βmn)
Pb(II)Salicylic Acid10.90 shd.org.rs
Cu(II)Salicylic AcidNoticeably high researchgate.netshd.org.rs
Pb(II)Humic AcidLower than Pb(II)-Salicylate shd.org.rs
Pb(II)Benzoic AcidLower than Pb(II)-Salicylate shd.org.rs

Formation of Mononuclear, Binuclear, and Polynuclear Lead Salicylate Species

The interaction between lead(II) and salicylate ligands can result in the formation of various complex species with different nuclearities. It has been found that while lead(II) tends to form mononuclear complexes with simpler ligands like benzoic acid, it forms polynuclear complexes with salicylic acid under similar conditions. ijesi.orgresearchgate.netshd.org.rs

The specific species formed can be controlled by adjusting reaction parameters like pH. For example, the reaction of salicylic acid with a slurry of lead oxide can be manipulated to produce different basic lead salicylates, such as pentabasic and monobasic forms, in a successive manner. google.com The versatility of the salicylate framework in forming more complex structures is further highlighted in studies of related compounds. For instance, the synthesis of lead(II) complexes with 5-sulfosalicylate, a derivative of salicylic acid, has yielded diverse structures including dimeric species and one-dimensional ladderlike chains. acs.org The propensity of lead(II) to form multinuclear structures is not unique to salicylate ligands, as dinuclear and even three-dimensional framework lead(II) complexes have been synthesized using other organic ligands. rsc.orgrsc.org Similarly, studies with other metal ions, such as lanthanides, using 5-sulfosalicylate have also identified the formation of both mononuclear (LnL, LnL₂³⁻) and dinuclear (Ln₂L₅⁹⁻, Ln₂L₆¹²⁻) species, underscoring the capacity of salicylate-type ligands to support the assembly of varied and complex molecular architectures. researchgate.net

Metal-Binding Modes and Chelation Characteristics of Salicylate with Lead

The chelation of lead(II) by the salicylate anion is characterized by a variety of metal-binding modes, primarily involving the two oxygen donor sites. ijesi.orgissuu.com The most common coordination mode is chelation through the oxygen atoms of both the carboxylate and the adjacent hydroxyl group, forming a stable six-membered ring with the Pb(II) ion. nih.govrsc.org

The carboxylate group itself offers remarkable coordination flexibility. ijesi.orgissuu.com Beyond participating in the chelate ring, it can act as a monodentate ligand, a bidentate ligand, or a bridging ligand connecting multiple lead centers. rsc.org In various lead(II) coordination compounds with similar carboxylate ligands, monodentate, bridging μ₂, and bridging μ₃ coordination modes have been documented. rsc.org

The resulting coordination environment around the lead(II) center is complex. The coordination number for Pb(II) in these structures can vary, often ranging from five to eight. rsc.org This variability, combined with the potential stereochemical activity of the 6s² lone pair of electrons on the Pb(II) ion, leads to diverse coordination geometries, which can be described as hemidirected (where ligands occupy only part of the coordination sphere) or holodirected (where ligands are distributed more symmetrically around the metal). rsc.orgacs.org

Advanced Research Applications of Lead Salicylate Compounds

Catalytic Science and Mechanisms

The catalytic activity of lead salicylate (B1505791) is most prominently studied in the context of energetic materials, where it functions as a ballistic modifier. Its role extends to broader investigations in both heterogeneous and homogeneous catalytic systems.

Lead salicylate is a well-documented combustion catalyst, particularly for double-base (DB) and nitramine-modified propellants. dtic.mileastharbourgroup.com It is added to energetic formulations to alter the burning rate, often to achieve a "plateau" or "mesa" effect, where the combustion rate becomes insensitive to pressure changes within a specific range. semanticscholar.orgrsc.org This provides greater control over the performance of solid rocket propellants. rsc.org Studies have shown that adding a mixed system of lead oxide and this compound can significantly increase the combustion speed of ballistite propellants. jmst.info The mechanism of this "super-rate" burning is complex and has been the subject of several theories. dtic.milsemanticscholar.org

Several theoretical models have been proposed to explain the catalytic action of lead-based modifiers like this compound on the combustion of double-base propellants. semanticscholar.org

Photochemical Theory: This theory suggests that the lead catalyst enhances the absorption of radiation just below the burning surface, which accelerates the decomposition of the nitrate (B79036) esters in the propellant. semanticscholar.org

Chelating/Complex Theory: Proposed by Suh et al., this model posits that lead forms chelated complexes with the nitro groups on the nitrocellulose molecule. semanticscholar.org This complex formation is thought to alter the initial decomposition of the energetic material, leading to the super-rate effect observed at low pressures. semanticscholar.org

Carbon Soot Theory: According to this theory, the lead catalyst promotes the formation of a carbonaceous (soot) layer on the propellant's burning surface. semanticscholar.orgrsc.org This layer itself acts as a catalytic site, particularly for the reduction of NO2 to NO, a key step in the combustion process. semanticscholar.org The presence of a carbon matrix at the burning surface in conjunction with lead salts has been identified in numerous experiments. rsc.org

Free Radical Theory: This model suggests that alkyl radicals in the condensed phase form complexes as lead alkyls, which then decompose in the "fizz zone" (the initial gas-phase reaction zone) and participate in chain reactions with nitrogen dioxide (NO). semanticscholar.org

Table 1: Theories on the Catalytic Mechanism of this compound in Propellant Combustion

Theory Proposed Mechanism Key Outcome
Photochemical Theory Lead catalyst promotes the absorption of radiation below the burning surface. semanticscholar.org Accelerates the decomposition of nitrate esters. semanticscholar.org
Chelating/Complex Theory Formation of chelated complexes between lead and nitro groups on nitrocellulose. semanticscholar.org Alters the initial decomposition pathway, causing a low-pressure super-rate effect. semanticscholar.org
Carbon Soot Theory Promotes the formation of a catalytic carbon soot layer on the burning surface. semanticscholar.orgrsc.org Catalyzes the reduction of NO2, accelerating combustion. semanticscholar.org

| Free Radical Theory | Formation and decomposition of lead alkyl complexes in the fizz zone. semanticscholar.org | Initiates chain reactions with key combustion intermediates like NO. semanticscholar.org |

The application of this compound in propellants is a prime example of heterogeneous catalysis , where the catalyst (solid this compound and its decomposition products) is in a different phase from the reactants (solid propellant decomposing into gaseous products). researchgate.net In this context, the catalytic activity occurs at the interface, specifically the burning surface of the propellant. rsc.orgresearchgate.net The solid catalyst, which may decompose to lead oxide (PbO) or metallic lead, provides active sites that modify the chemical reaction pathways of the decomposing propellant. semanticscholar.orgrsc.org Research in this area focuses on understanding the surface chemistry and the interaction between the solid catalyst particles and the gas-phase combustion intermediates. rsc.org The effectiveness of such heterogeneous systems can be influenced by the catalyst's particle size and its dispersion within the propellant matrix. dtic.mil

Homogeneous catalysis , where the catalyst and reactants exist in the same phase, is less commonly studied for this compound itself. However, the principles are relevant. Organometallic complexes, which are soluble in reaction media, are often used as homogeneous catalysts. researchgate.net The study of chelated complexes between lead and propellant components, as proposed in the chelating/complex theory, touches upon homogeneous catalytic principles, where a soluble or finely dispersed lead complex could influence decomposition reactions throughout the condensed phase of the propellant before the formation of a distinct solid surface. semanticscholar.org Research into the synthesis of novel energetic organometallic compounds, such as energetic metal-organic frameworks (EMOFs) and other lead salts, aims to create catalysts that can offer more tailored and efficient homogeneous or heterogeneous catalytic performance in energetic systems. nih.gov

Advanced Analytical Chemistry Reagents and Methodologies

The salicylate functional group is a versatile chelating agent, a property that is exploited in various analytical chemistry methods. While this compound itself is a specific compound, the underlying chemistry of the salicylate ligand is key to these applications.

The ability of the salicylate ion to form colored complexes with metal ions is a foundational principle for certain quantitative analytical methods. researchgate.neted.gov A classic undergraduate laboratory experiment involves the detection and quantification of salicylate by its complexation with ferric (Fe³⁺) ions, which forms a distinct purple-colored complex that can be measured using a spectrophotometer. ed.govnih.gov

This principle can be reversed and adapted for the detection of metal ions. Salicylate and its derivatives can serve as chromogenic reagents for the quantification of specific metals. researchgate.net For instance, research has demonstrated the use of salicylate for the colorimetric assay of Fe³⁺ in dietary supplements. researchgate.net While this compound is the salt of lead(II), the salicylate ligand itself can be used in methods designed to quantify other heavy metals through complex formation. znaturforsch.com The development of such methods involves optimizing conditions like pH, reagent concentration, and measuring the absorbance at the wavelength of maximum absorbance (λmax) for the specific metal-salicylate complex. rjpn.orgnih.gov The high molar absorptivity of these complexes allows for the sensitive detection of trace amounts of metal ions. rjpn.orgnih.gov

This compound's components—lead and salicylate—are frequently the subject of spectrometric and chromatographic assays, and the principles of their detection are well-established.

Spectrometric Assays: Spectrophotometry is a common technique for determining the concentration of lead or salicylates. For lead, methods often involve its complexation with a chromogenic agent like dithizone (B143531) to form a colored complex, which is then quantified by measuring its absorbance at a specific wavelength (e.g., 520 nm). pharmtech.com Similarly, salicylate concentration can be determined by forming a purple chelate complex with ferric salts, a method validated for its utility in emergency diagnostics. ed.govnih.gov These protocols require the construction of a standard calibration curve using solutions of known concentrations to accurately determine the amount in an unknown sample. ed.govpharmtech.com

Chromatographic Assays: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific method for the analysis of salicylates. nih.gov In some HPLC protocols, sodium salicylate is used as an internal standard to improve the accuracy and reproducibility of the quantification of other substances, such as food preservatives. researchgate.net For the direct analysis of aspirin (B1665792) and its metabolite, salicylate, in plasma, specific HPLC methods have been developed. These involve extracting the compounds from the plasma, separating them on a reversed-phase column, and detecting them using UV absorption at a characteristic wavelength (e.g., 234 nm). nih.gov Gas chromatography (GC) has also been utilized for lead determination in biological samples after derivatization to a volatile form like tetraethyllead. nih.gov

Table 2: Example Parameters for HPLC Analysis of Salicylate

Parameter Condition Reference
Column Reversed-phase octadecyl silane (B1218182) (C18) nih.gov
Mobile Phase Mixture of methanol, 1-butanol, orthophosphoric acid, and water nih.gov
Detection UV absorption at 234 nm nih.gov
Internal Standard m-Anisic acid nih.gov

| Quantification | Peak height ratio of analyte to internal standard | nih.gov |

The chelating ability of the salicylate moiety is central to its role in studies of heavy metal interactions with biological systems. Salicylic (B10762653) acid and its salts can form stable complexes with various metal ions, influencing their bioavailability and toxicity. znaturforsch.comnih.gov

In plant and algal studies, exogenous application of salicylate has been shown to affect the accumulation of heavy metals like lead (Pb) and cadmium (Cd). znaturforsch.comnih.gov The mechanism involves the formation of complexes, or chelation, between the salicylate and the metal ions. nih.gov This complexation can reduce the uptake of the toxic free metal ions by the organism's cells. znaturforsch.com For example, studies on the aquatic plant Lemna gibba showed that the presence of sodium salicylate decreased the accumulation of lead. znaturforsch.com Salicylate molecules contain carboxyl and hydroxyl groups that can bind heavy metals, thereby reducing their toxicity. nih.gov

In the field of medicinal chemistry and biochemistry, the salicylate structure is used as a fragment for designing inhibitors for metalloenzymes. nih.gov Metalloenzymes are proteins that require metal ions for their catalytic function. By designing molecules that can selectively bind to the metal ion in the enzyme's active site, researchers can inhibit the enzyme's activity. Salicylate metal-binding isosteres are studied as starting points for the rational design of such inhibitors, demonstrating that the complexation mechanism is crucial for achieving selective inhibition. nih.gov

Environmental Chemical Research and Remediation

Sorption Reactions at Mineral-Water Interfaces Involving Salicylate Compounds

The interaction of salicylate compounds with mineral surfaces is a critical area of research in environmental chemistry, influencing the transport and fate of organic contaminants in soils and sediments. Sorption, the process by which a chemical substance adheres to a solid surface, is governed by the properties of the chemical, the mineral surface, and the surrounding aqueous environment. mdpi.comresearchgate.net

Research has shown that salicylate readily sorbs to various minerals, particularly iron oxides like goethite and clay minerals such as bentonite (B74815) and kaolin (B608303). nih.govresearchgate.net The primary mechanism for salicylate sorption on oxide surfaces is the formation of inner-sphere complexes, where the salicylate ion directly bonds to the metal centers (e.g., iron) on the mineral surface without an intervening water molecule. mdpi.comresearchgate.net Infrared spectroscopy studies have confirmed that salicylate typically forms a mononuclear bidentate surface complex with iron on goethite, meaning one salicylate molecule binds to one iron atom through both its carboxylate and hydroxyl groups. nih.gov

The efficiency of this sorption is influenced by several factors. In soils with high oxide content, such as Ferralsols, the sorption of salicylic acid is significantly higher compared to other soil types. pfmodels.org For instance, one study reported a distribution coefficient (Kd) as high as 397 L/kg in an oxide-rich soil, indicating that 99.5% of the applied salicylic acid was sorbed. pfmodels.org The process can be dynamic; in studies with goethite-coated sand, the sorption of salicylate was found to mobilize previously adsorbed silica (B1680970), freeing up additional reactive sites for salicylate to bind. nih.gov

The kinetics of adsorption vary depending on the mineral. With bentonite, salicylic acid adsorption follows first-order kinetics, reaching its maximum value within two days. researchgate.net In contrast, adsorption onto kaolin is a much slower process, beginning after the fourth day and completing after 19 days. researchgate.net This highlights the importance of mineral composition in predicting the environmental behavior of salicylate compounds.

Table 1: Sorption Characteristics of Salicylic Acid on Various Soil Minerals

Mineral/Soil TypeKey FindingSorption MechanismReference
Goethite-Coated SandForms mononuclear bidentate surface complexes with iron.Inner-sphere complexation nih.gov
Ferralsols (Oxide-rich soils)High distribution coefficient (Kd) up to 397 L/kg.Specific sorption on oxide surfaces pfmodels.org
BentoniteAdsorption is complete within 2 days; 8.0% of the final complex by weight.Adsorption researchgate.net
KaolinAdsorption is slow, completing after 19 days; 5.5% of the final complex by weight.Adsorption via weak affinity forces researchgate.net

Chemical Biology and Enzyme Inhibition Research

The unique structure of salicylate, with its ability to bind metal ions, makes it a valuable scaffold in chemical biology, particularly for designing molecules that can inhibit enzymes, especially metalloenzymes. nih.gov Heavy metal ions, such as lead, are known to be non-competitive inhibitors for several enzymes, often by binding to sulfhydryl groups in cysteine residues, which can alter the enzyme's structure and inactivate its active site. chemguide.co.uksaps.org.uklibretexts.org

Metalloenzymes, which require metal ions for their catalytic activity, are crucial targets for drug development. nih.gov The salicylate structure serves as an excellent starting point, or "scaffold," for designing inhibitors because its hydroxyl and carboxyl groups can effectively chelate the metal ion in the enzyme's active site. nih.gov

A notable example is the development of inhibitors for methionine aminopeptidase (B13392206) (MetAP), an essential enzyme in bacteria. nih.gov Researchers designed and synthesized a series of salicylate-based compounds, building upon a previously known catechol-containing inhibitor. nih.gov The studies found that replacing one of the hydroxyl groups of the catechol scaffold with a carboxyl group to create a salicylate structure was well-tolerated by the enzyme. nih.gov Some of the resulting salicylate derivatives demonstrated potent inhibitory activity and selectivity for the Fe(II)-form of MetAP, which is believed to be the physiologically relevant form in bacteria. nih.gov This work provides evidence that both the hydroxyl and carboxyl groups of the salicylate derivatives are involved in enzyme inhibition and are crucial for antibacterial activity, establishing salicylate-based structures as promising leads for novel antibacterial agents. nih.gov

Another area of research involves the inhibition of prostaglandin (B15479496) H2 synthases (PGHS-1 and PGHS-2). Studies have shown that salicylate's ability to inhibit these enzymes is dependent on their oxidative state, suggesting a complex mechanism of action at the cyclooxygenase active site. nih.gov

Fragment-based drug discovery (FBDD) is a modern approach to developing new drugs that starts with small molecular "fragments" that bind weakly to a biological target. nih.govescholarship.org These fragments are then grown or combined to produce a more potent lead compound. nih.gov In the context of metalloenzymes, a significant challenge has been the limited diversity of metal-binding pharmacophores (MBPs), the part of the molecule that binds the metal ion. nih.govescholarship.org

To address this, researchers have developed "metal-binding isosteres" (MBIs) of salicylic acid. nih.govescholarship.org An isostere is a molecule or group that has a similar shape and electronic properties to another. In salicylate MBIs, the key metal-binding groups—the carboxylic acid and hydroxyl group—are systematically replaced with other functional groups. nih.govrsc.org This creates a library of novel fragments with a wide range of physicochemical properties and metal-binding modes. nih.govrsc.org

In one comprehensive study, 27 salicylate MBIs were synthesized and tested for their ability to inhibit various metalloenzymes, including human glyoxalase 1 (GLO1), matrix metalloproteinase 3 (MMP-3), and an endonuclease from the influenza virus (PAN). nih.govresearchgate.net The results were highly encouraging:

Diverse Properties: The MBIs exhibited a broad range of physicochemical properties, making them more "drug-like" and overcoming liabilities often associated with traditional MBPs, such as high polarity. nih.govescholarship.org

Improved or Maintained Potency: The salicylate MBIs were found to not only maintain but in some cases surpass the parent salicylic acid in terms of enzyme inhibition and selectivity. nih.govrsc.org

Versatility: The MBI library showed inhibitory activity against enzymes containing different metal ions (Zn²⁺ and Mn²⁺), demonstrating their versatility. nih.govresearchgate.net

FBDD Suitability: A selected MBI fragment with good activity against GLO1 was successfully derivatized, leading to elaborated fragments with low micromolar inhibitory activity. nih.govrsc.org This demonstrates that salicylate MBIs are an excellent starting point for FBDD campaigns to develop new, potent, and selective metalloenzyme inhibitors. escholarship.org

Table 2: Examples of Metalloenzymes Targeted by Salicylate-Based Inhibitors and Fragments

Enzyme TargetMetal CofactorInhibitor TypeKey Research FindingReference
Methionine aminopeptidase (MetAP)Fe(II)Salicylate-based derivativesDerivatives showed potency and selectivity, providing leads for new antibacterial agents. nih.gov
Human Glyoxalase 1 (GLO1)Zn(II)Salicylate Metal-Binding Isosteres (MBIs)Elaborated MBI fragments showed GLO1 inhibition with low micromolar activity. nih.govrsc.org
Matrix Metalloproteinase 3 (MMP-3)Zn(II)Salicylate Metal-Binding Isosteres (MBIs)Salicylate MBIs were shown to be effective inhibitors. nih.govresearchgate.net
Influenza H1N1 PA Endonuclease (PAN)Mn(II)Salicylate Metal-Binding Isosteres (MBIs)Demonstrated that MBIs can inhibit dinuclear Mn(II)-dependent metalloenzymes. escholarship.org
Prostaglandin H2 Synthases (PGHS)Fe (Heme)SalicylateInhibition is dependent on the oxidative state of the enzyme. nih.gov

Reactivity and Degradation Pathways of Lead Salicylate

Chemical Formation Mechanisms and Reaction Kinetics

The formation of lead salicylate (B1505791) can be achieved through various synthetic routes. A common method involves the reaction of a lead source, such as lead oxide (PbO), with salicylic (B10762653) acid in an aqueous slurry. google.com This process can lead to the formation of different lead salicylate species, including normal this compound, monobasic this compound, and pentabasic this compound, depending on the stoichiometry of the reactants. google.comgoogle.com

The reaction between lead oxide and salicylic acid can proceed at room temperature without the need for a catalyst, although catalysts like acetic acid or nitric acid can be used to increase the reaction speed. google.com The formation of the different salicylate salts is characterized by distinct changes in the pH of the reaction mixture.

The process begins with a slurry of lead oxide in water. As salicylic acid is gradually added, a series of reactions occurs, leading to the successive formation of pentabasic, monobasic, and finally normal this compound. The progression of these reactions can be monitored by observing the pH of the solution. google.comgoogle.com

pH-Dependent Formation of this compound Species

Formed Species Initial pH Final pH of Formation Stage
Pentabasic this compound ~9.9 ~8.3
Monobasic this compound ~8.3 ~4.8
Normal this compound ~4.8 <4.8

Data sourced from references google.comgoogle.com

Initially, the pH of the lead oxide slurry is approximately 9.9. Upon the addition of salicylic acid, the pH remains constant at this level until all the lead oxide is converted to pentabasic this compound. google.comgoogle.com At this point, an abrupt drop in pH to about 8.3 is observed. google.comgoogle.com Further addition of salicylic acid maintains the pH at 8.3 until the pentabasic salt is fully converted to the monobasic form. google.comgoogle.com The completion of this stage is marked by another sharp decrease in pH to around 4.8. google.com The final stage involves the addition of more salicylic acid to convert the monobasic salt to normal this compound, which is accompanied by a further drop in pH below 4.8. google.com

An older, common method for preparing normal this compound involves the precipitation reaction between a soluble lead salt, such as lead nitrate (B79036) or lead acetate (B1210297), and an alkali metal salicylate in solution. google.com

Thermal and Chemical Decomposition Studies of Lead Salicylates

The thermal stability of this compound has been investigated using techniques such as thermogravimetry. These studies show that the decomposition of this compound upon heating is a multi-stage process. dtic.mil The initial stages of decomposition often involve the loss of any water of crystallization present in the compound. dtic.mil

Further heating leads to the degradation of the organic salicylate portion of the molecule. The decomposition process can be influenced by the atmosphere in which it is heated. For instance, in the presence of air, the later stages of decomposition are characterized by oxidative reactions. dtic.mil The final decomposition products typically include lead oxides. eastharbourgroup.com

While specific studies on the chemical decomposition of this compound are not extensively detailed in the provided literature, the stability of salicylates and lead compounds in different chemical environments offers insights. Salicylates can undergo hydrolysis, and this process is influenced by pH. quora.com For instance, the hydrolysis of acetylsalicylic acid (aspirin) into salicylic acid and acetic acid is known to occur in moist conditions and is accelerated in alkaline solutions. wikipedia.org

pH and Temperature Dependence of this compound Reactions and Stability

The stability of this compound is intrinsically linked to both pH and temperature. As discussed in the formation section, the synthesis of specific this compound species is highly pH-dependent. google.comgoogle.com This indicates that the stability of these compounds is also pH-dependent. For instance, attempting to dissolve lead salts in water can lead to the precipitation of lead hydroxide (B78521) (Pb(OH)₂) if the solution is basic. reddit.com Maintaining acidic conditions helps to keep lead ions in solution by preventing the formation of hydroxide precipitates. reddit.com

The stability of salicylate-containing compounds is also temperature-dependent. For example, studies on salicylate-based polymers have shown that degradation increases at elevated storage temperatures. nih.gov This degradation involves the hydrolysis of ester or anhydride (B1165640) bonds, leading to a decrease in molecular weight. nih.gov While this compound is an ionic salt rather than a polymer, the general principle of increased degradation of the salicylate moiety at higher temperatures is relevant. The rate of many chemical reactions, including decomposition and hydrolysis, generally increases with temperature.

In the context of this compound, elevated temperatures will accelerate its thermal decomposition. dtic.mil Similarly, the hydrolytic stability of the salicylate component is expected to decrease at higher temperatures, especially in aqueous environments. The combination of high temperature and unfavorable pH (e.g., highly alkaline conditions) would likely lead to the rapid degradation of this compound.

Environmental Chemical Fate and Transport of Lead Salicylate Analogs

Biodegradation Pathways in Aquatic and Terrestrial Environments

The biodegradation of lead salicylate (B1505791) analogs primarily concerns the organic component, salicylic (B10762653) acid, as the lead ion is a metallic element and does not biodegrade, but rather transforms its speciation.

Salicylic Acid Biodegradation:

Salicylic acid is a naturally occurring phenolic compound and is readily biodegradable by a wide range of microorganisms found in both soil and water. mdpi.com The primary mechanism involves microbial enzymes that hydroxylate the aromatic ring, leading to ring cleavage and eventual mineralization to carbon dioxide and water. mdpi.com

Several bacterial genera are known to degrade salicylic acid, with Pseudomonas species being among the most studied. scielo.brresearchgate.net These bacteria typically employ one of two main enzymatic pathways:

The Catechol Pathway: Salicylate is first hydroxylated to form catechol. This reaction is catalyzed by the enzyme salicylate 1-hydroxylase. nih.govmdpi.com The catechol intermediate is then processed through either the ortho-cleavage or meta-cleavage pathway, breaking down the aromatic ring. scielo.brscielo.brnih.gov

The Gentisate Pathway: Alternatively, salicylic acid can be hydroxylated to form gentisic acid (2,5-dihydroxybenzoic acid). scielo.brmdpi.com Gentisate 1,2-dioxygenase then cleaves the aromatic ring of gentisic acid, leading to intermediates that enter central metabolism. researchgate.net

Studies have identified specific bacterial strains and the key enzymes involved in these processes. For instance, Pseudomonas fluorescens HK44 has been shown to effectively degrade salicylic acid, primarily converting it to catechol. scielo.brscielo.br Similarly, Halomonas campisalis, a moderately halophilic microorganism, degrades salicylate via the catechol ortho-pathway. nih.gov The degradation process can be influenced by environmental conditions such as pH, temperature, and the presence of other organic compounds. scielo.brresearchgate.net

Organolead Compound Degradation:

Other organolead compounds, such as tetraalkyllead (used historically in gasoline), undergo degradation in the environment. This process involves the sequential removal of alkyl groups (dealkylation), transforming volatile tetraalkyllead (R₄Pb) into more stable and water-soluble ionic species like trialkyllead (R₃Pb⁺) and dialkyllead (R₂Pb²⁺), and ultimately to inorganic lead (Pb²⁺). taylorfrancis.comacs.org This degradation can be driven by atmospheric chemical reactions and microbial action in soil and water. taylorfrancis.com

Bioaccumulation Processes and Influencing Environmental Factors

Bioaccumulation refers to the process where the concentration of a chemical increases in an organism over time, relative to the chemical's concentration in the environment. For lead salicylate analogs, this process is primarily a concern for the lead component.

Lead (Pb) Bioaccumulation:

Lead is a non-essential, toxic metal that can accumulate in both aquatic and terrestrial organisms. researchgate.netbohrium.com The process is a key factor in the transfer of lead through the food chain (biomagnification). researchgate.netresearchgate.net In fish, lead accumulation varies by organ, with the highest concentrations typically found in the gills, liver, and intestine, and the lowest in muscle tissue. bcsrj.comscielo.br The accumulation pattern depends on the exposure pathway (waterborne or dietary), duration, and the chemical form of lead. bcsrj.comnih.gov

Several environmental factors influence the bioavailability and subsequent bioaccumulation of lead:

pH: Soil and water pH are critical. Lower pH (more acidic conditions) generally increases the solubility and bioavailability of lead, making it more available for uptake by plants and aquatic organisms. bohrium.com

Organic Matter: Soil organic matter and dissolved organic matter (DOM) in water can form complexes with lead. researchgate.net This complexation can either increase or decrease lead mobility and bioavailability depending on the nature of the organic matter. For instance, humic substances can bind lead, reducing its uptake by organisms. researchgate.net

Presence of Other Ions: Cations like calcium (Ca²⁺) and zinc (Zn²⁺) can compete with lead for uptake sites on biological membranes, potentially reducing its bioaccumulation. tandfonline.com

Salicylate Bioaccumulation:

Salicylic acid and its salts can also be taken up by aquatic organisms. Studies on freshwater systems have shown that salicylic acid can accumulate in algae (Scenedesmus subspicatus, Monoraphidium minutum) and aquatic plants (Lemna minor), with reported bioconcentration factors (BCF) of around 1000 after 72-96 hours of exposure. nih.gov The presence of fulvic acid, a type of dissolved organic matter, was found to significantly reduce the bioavailability and uptake of salicylic acid. nih.gov

Adsorption, Desorption, and Distribution in Environmental Compartments

The distribution of this compound analogs in the environment is heavily influenced by adsorption-desorption processes, which dictate their mobility in soil and partitioning between water and sediment.

Lead (Pb) Adsorption-Desorption:

Lead exhibits strong adsorption to soil and sediment components, which generally limits its mobility. researchgate.netresearchgate.net The primary surfaces for lead adsorption are:

Clay Minerals: Minerals like montmorillonite (B579905), kaolinite, and allophane are significant sinks for lead in soils. scirp.org The adsorption capacity follows the general order: montmorillonite > allophane > kaolinite. scirp.org Lead binds to these mineral surfaces primarily through inner-sphere complexation. scirp.orgmdpi.com

Iron and Manganese Oxides: These minerals have a high affinity for lead and strongly adsorb it from solution. mdpi.com

Soil Organic Matter (SOM): Organic matter provides numerous binding sites for lead. Lead is known to chelate with functional groups like salicylate-type and catechol-type moieties within humic substances. researchgate.net

The key factors controlling lead adsorption and desorption are soil pH, organic carbon content, and cation exchange capacity (CEC). researchgate.net Adsorption of lead typically increases with increasing pH. nih.govrsc.org Desorption is generally low, indicating that lead is relatively immobile once bound to soil particles. researchgate.net

Influence of Salicylate on Lead Mobility:

The salicylate anion can act as an organic ligand, potentially influencing the mobility of lead. However, studies have shown that salicylate's effect is complex. In some laboratory experiments, the presence of salicylate slightly enhanced the adsorption of lead to soil, thereby reducing its leaching potential. nih.gov This is in contrast to stronger chelating agents like citrate, which can enhance lead mobility under certain conditions. nih.gov The rapid biodegradation of these organic ligands in soil often limits their ability to transport metals over long distances. nih.gov

Environmental Monitoring and Occurrence Studies

Direct environmental monitoring data for this compound is scarce. industrialchemicals.gov.au However, studies monitoring its analogs—organolead compounds and total lead—provide insight into potential environmental compartments of concern.

Historically, the use of tetraalkyllead in gasoline led to widespread environmental contamination. taylorfrancis.comuco.es Monitoring efforts focused on air, rainwater, surface water, sediment, and biota. acs.orguco.es While volatile organolead compounds are found mainly in the atmosphere, their degradation products, the ionic alkyllead species (R₃Pb⁺, R₂Pb²⁺), can be found in water and are taken up by organisms. taylorfrancis.com

For example, studies have detected ionic alkyllead species in rainwater samples at concentrations in the pg/mL range. uco.es Monitoring of marine environments has revealed the presence of various alkyllead compounds in mussels, which serve as effective bioindicators of organolead pollution. acs.org Sediment is another important sink, with elevated lead concentrations found in areas of known contamination. taylorfrancis.com These studies highlight that should this compound enter the environment, its components would likely be distributed across water, sediment, and biota, with lead persisting and accumulating.

Future Research Directions in Lead Salicylate Chemistry

Exploration of Novel Synthetic Methodologies for Tunable Properties

The future of lead salicylate (B1505791) research is intrinsically linked to the development of sophisticated synthetic methods that allow for precise control over the compound's physical and chemical properties. Current synthesis often involves the reaction of lead oxide with salicylic (B10762653) acid in an aqueous slurry. google.comgoogle.com By carefully controlling the pH during this reaction, various basic lead salicylates can be formed, from pentabasic to monobasic, before obtaining the normal salt. google.comgoogle.com This demonstrates an existing, albeit basic, method for tuning the compound's composition.

Future explorations will likely focus on more advanced and controlled synthetic routes to create lead salicylate derivatives with tailored functionalities. This includes:

Supercritical Phase Synthesis: Utilizing supercritical fluids, such as carbon dioxide, as a reaction medium for the carboxylation of sodium phenolate (B1203915) offers a green and efficient route to producing salicylates. google.com Adapting this technology for this compound could yield materials with unique morphologies and properties.

Ionic Liquid-Based Synthesis: The use of ionic liquids as both solvents and catalysts in the synthesis of salicylates is an emerging area. nih.govsmolecule.com A novel approach involves synthesizing a salicylate-based ionic liquid, such as 1-methyl-3-(3-trimethoxysilylpropylimidazolium) salicylate, which can then be immobilized on a solid support like silica (B1680970) gel. nih.gov This methodology opens the door to creating hybrid this compound materials with tunable porosity and surface chemistry for specific applications.

Controlled Precursor Methods: Patent literature describes processes for preparing different forms of this compound, such as monobasic and pentabasic, by the gradual addition of salicylic acid to a lead monoxide slurry and monitoring the pH. google.com Future research could refine these methods, perhaps incorporating automated, real-time monitoring and feedback loops to achieve unprecedented control over the final product's stoichiometry and structure. For instance, the transition from pentabasic to monobasic this compound is marked by distinct pH shifts, from approximately 9.9 to 8.3, and then to 4.8. google.comgoogle.com

These advanced synthetic strategies will be crucial for developing "designer" this compound materials with precisely controlled properties, such as thermal stability, solubility, and catalytic activity, for next-generation applications.

Advanced Integration of Spectroscopic and Computational Techniques

To fully understand and engineer this compound and its derivatives, future research must integrate advanced spectroscopic characterization with powerful computational modeling.

Spectroscopic Advances: While standard techniques like Fourier-Transform Infrared (FTIR) spectroscopy, UV-Vis spectroscopy, and Nuclear Magnetic Resonance (NMR) are currently used to characterize this compound compounds, nih.gov the complexity of its coordination chemistry and potential applications demand more sophisticated methods.

Multi-dimensional NMR (2D-NMR): This technique can provide detailed information about the connectivity and spatial relationships between atoms, which is crucial for elucidating the complex structures of polynuclear this compound clusters. numberanalytics.com

Ultrafast Spectroscopy: Techniques operating on the femtosecond timescale can probe the electronic and molecular dynamics that govern the catalytic activity of this compound, particularly in its role as a combustion catalyst in solid propellants. spectroscopyonline.com

Surface-Enhanced Raman Spectroscopy (SERS): For applications involving surface interactions, such as catalysis or sensing, SERS can provide highly sensitive vibrational information about the molecules adsorbed on a metallic surface. numberanalytics.com

Computational Modeling: Computational chemistry offers a powerful lens to predict properties and guide experimental work.

Molecular Dynamics (MD) Simulations: MD simulations can be used to model the behavior of this compound at the atomic level. nih.gov For example, simulations could predict how this compound interacts with other components in a propellant mixture or how a this compound-based material interacts with environmental contaminants at a solid-liquid interface.

Quantum Chemistry Calculations (DFT): Density Functional Theory (DFT) can be employed to calculate the electronic structure, bonding, and spectroscopic properties of this compound complexes. This can help in interpreting experimental spectra and understanding the nature of the lead-salicylate bond.

Machine Learning (ML) and AI: The integration of AI and machine learning with spectroscopic data analysis can help identify patterns and predict molecular behavior with high accuracy. spectroscopyonline.com Furthermore, ML models, such as those developed for predicting lead toxicity based on structural features, could be adapted to screen potential new this compound derivatives for desired properties and potential environmental impact. nih.govulster.ac.uk The development of advanced protein structure prediction models like AlphaFold 2 highlights the potential for ML to accelerate the design of new functional molecules. mdpi.com

The synergy between these advanced spectroscopic and computational tools will provide an unprecedented, atom-level understanding of this compound's structure-property relationships, accelerating the discovery of new materials and applications.

Unveiling New Coordination Chemistry and Catalytic Applications

Lead(II) salicylate's function is fundamentally dictated by its coordination chemistry. Salicylic acid is a versatile ligand, capable of coordinating to metal ions through its carboxylate and hydroxyl groups in various modes, including monodentate, bidentate, and bridging fashions. ijesi.org This versatility allows lead(II) to form a wide array of structures, from simple mononuclear complexes to complex polynuclear clusters and coordination polymers. nih.govijesi.org A known water-soluble coordination polymer has the formula {[Pb(Sal)₂(H₂O)]n}. nih.gov

Future research will focus on exploring this rich coordination landscape to unveil novel structures with unique properties. The stereochemically active 6s² lone pair of electrons on the Pb(II) ion often leads to hemidirected coordination geometries, creating a structural void that can be crucial for catalytic activity. rsc.orgresearchgate.net By systematically varying reaction conditions and introducing ancillary ligands, researchers can synthesize a family of this compound complexes with diverse dimensionalities (e.g., 0D dinuclear, 1D chain, 2D sheet, and 3D framework structures), similar to what has been achieved with related lead-carboxylate systems. rsc.org

This exploration is directly tied to discovering new catalytic applications beyond its current use as a burning rate catalyst in solid propellants. tanyunchem.comeastharbourgroup.com Research has already shown that other lead(II) coordination complexes can act as effective heterogeneous catalysts for organic reactions, such as the cyanosilylation of aldehydes. rsc.org This precedent strongly suggests that this compound complexes could be designed to catalyze a range of organic transformations. Future work will likely target the development of recyclable, heterogeneous this compound-based catalysts for fine chemical synthesis, taking advantage of the structural diversity and the unique electronic properties of the lead(II) center.

Interdisciplinary Research at the Chemistry-Materials-Environment Interface

The future of this compound research lies in its application to solving real-world problems, which requires a highly interdisciplinary approach bridging chemistry, materials science, and environmental science.

Chemistry-Materials Interface: The established use of this compound as a catalyst in solid rocket propellants is a prime example of its role as a functional material. tanyunchem.comeastharbourgroup.com Future research will expand on this, exploring its potential in other advanced materials. Metal carboxylates, in general, are investigated for interesting electro-conductive, optical, and magnetic properties. ijesi.org Future studies could investigate whether this compound polymers or frameworks possess these properties, potentially leading to applications in sensors, electronics, or optical devices. The synthesis of novel solid-supported ionic liquids based on salicylate for the adsorption of metal ions is a clear step in this direction, creating new functional materials for specific purposes. nih.gov

Chemistry-Environment Interface: The environmental context of lead is critical. A significant future research direction is the development of salicylate-based materials for environmental remediation.

Lead Detoxification and Removal: The chelating nature of the salicylate ligand makes it a candidate for binding heavy metals. A water-soluble this compound coordination polymer has been studied for its potential in lead detoxification. nih.gov Furthermore, a novel solid-supported ionic liquid incorporating a salicylate anion has been synthesized and shown to be effective in the adsorptive removal of lead(II) and nickel(II) ions from aqueous solutions. nih.gov This research paves the way for designing new filter materials or sorbents for treating industrial wastewater contaminated with heavy metals.

Computational Environmental Modeling: Computational fluid dynamics (CFD) has been used to model and optimize the removal of lead ions from wastewater via electrocoagulation. Similar modeling approaches could be applied to design and simulate the performance of new this compound-based materials in environmental remediation systems, providing a predictive framework to optimize their design before synthesis.

By integrating expertise from these diverse fields, future research on this compound can lead to the development of innovative solutions for both advanced materials and pressing environmental challenges.

Q & A

Q. Q1. What are the established methods for synthesizing lead salicylate, and how can purity be validated in laboratory settings?

Methodological Answer : this compound is synthesized via refluxing stoichiometric amounts of lead oxide (PbO) or lead acetate with salicylic acid in an aqueous or ethanolic medium. Critical steps include:

  • pH control : Maintain pH ~6–7 to prevent precipitation of unreacted lead species.
  • Purification : Recrystallization from ethanol/water mixtures removes byproducts.
  • Characterization : Validate purity using FTIR (to confirm esterification via C=O stretch at ~1680 cm⁻¹), X-ray diffraction (XRD) for crystallinity, and atomic absorption spectroscopy (AAS) for lead content quantification .
  • Purity criteria : ≤1% residual solvents (GC-MS), >98% elemental lead content (AAS).

Q. Q2. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological or environmental samples)?

Methodological Answer :

  • HPLC-UV/Vis : Use a C18 column with mobile phase (acetonitrile:0.1% phosphoric acid, 60:40); detect at 305 nm (salicylate absorbance). Calibrate with spiked matrices to account for recovery rates .
  • ICP-MS : For trace lead quantification, employ isotope dilution (e.g., ²⁰⁸Pb) to mitigate matrix interference.
  • Validation : Include internal standards (e.g., deuterated salicylic acid) and spike-recovery tests (85–115% acceptable range).

Q. Key Considerations :

  • Matrix effects : Biological samples require protein precipitation (e.g., acetonitrile) before analysis.
  • Limit of Detection (LOD) : Typically 0.1 ppm for HPLC, 0.001 ppm for ICP-MS .

Advanced Research Questions

Q. Q3. How can kinetic parameters (e.g., activation energy, rate constants) for this compound’s thermal decomposition be determined experimentally?

Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Conduct non-isothermal experiments at heating rates (5–20°C/min) under inert atmosphere (N₂). Use Flynn-Wall-Ozawa isoconversional method to calculate activation energy (Eₐ) .
  • Differential Scanning Calorimetry (DSC) : Measure heat flow changes to identify decomposition intermediates.
  • Kinetic Modeling : Fit data to nth-order or autocatalytic models (e.g., Prout-Tompkins equation).

Q. Q4. How should researchers address contradictions in reported catalytic efficiencies of this compound across studies?

Methodological Answer : Discrepancies often arise from:

Experimental Variables : Catalyst loading (optimal 2–5 wt%), particle size (nanoscale vs. micron-scale), and substrate purity.

Analytical Consistency : Standardize decomposition endpoints (e.g., 50% mass loss in TGA) and reporting metrics (e.g., % catalysis vs. rate enhancement).

Statistical Validation : Apply ANOVA to compare datasets and identify outliers. Cross-validate with multiple techniques (e.g., mass spectrometry for gaseous byproducts) .

Case Study : In HMX decomposition studies, catalytic efficiency varied by ±15% due to differences in this compound crystallinity (amorphous vs. crystalline phases). XRD pre-screening is recommended .

Q. Q5. What in vitro/in vivo models are appropriate for assessing this compound’s pharmacological activity while mitigating toxicity risks?

Methodological Answer :

  • In Vitro :
    • Cell Culture : Use HEK-293 or HepG2 cells for cytotoxicity assays (MTT/PrestoBlue). EC₅₀ values >100 µM suggest low acute toxicity.
    • Enzyme Inhibition : Test cyclooxygenase (COX) inhibition via fluorometric kits (e.g., Cayman Chemical).
  • In Vivo :
    • Rodent Models : Administer orally (5–50 mg/kg) with serum lead monitoring (AAS) at 0, 6, 24h post-dose.
    • Toxicokinetics : Measure urinary excretion of salicylate metabolites (HPLC) to assess clearance .

Ethical Considerations : Adhere to OECD Guidelines 423 (acute oral toxicity) and 452 (chronic exposure).

Q. Q6. How can cross-study comparisons of this compound’s properties be systematized to enhance reproducibility?

Methodological Answer :

  • Metadata Reporting : Mandate inclusion of:
    • Synthesis conditions (solvent, temperature, pH).
    • Characterization spectra (FTIR, XRD raw data).
    • Kinetic raw datasets (TGA/DSC curves).
  • Open Data Platforms : Use repositories like Zenodo or Figshare with DOI assignment.
  • Consensus Protocols : Develop via collaborative efforts (e.g., IUPAC guidelines) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.